3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
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Overview
Description
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol is a complex organic compound characterized by its unique spirobi[indene] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:
Formation of the spirobi[indene] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[indene] structure.
Introduction of methyl groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and hydroxylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-tetraol: Similar structure but with additional hydroxyl groups.
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-dione: Similar structure but with ketone groups instead of hydroxyl groups.
Properties
Molecular Formula |
C21H22N2O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1,1,1',1'-tetramethyl-6,6'-dinitro-3,3'-spirobi[2H-indene]-5,5'-diol |
InChI |
InChI=1S/C21H22N2O6/c1-19(2)9-21(13-7-17(24)15(22(26)27)5-11(13)19)10-20(3,4)12-6-16(23(28)29)18(25)8-14(12)21/h5-8,24-25H,9-10H2,1-4H3 |
InChI Key |
ZHJVMMFKPYUQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C3=CC(=C(C=C32)O)[N+](=O)[O-])(C)C)C4=CC(=C(C=C41)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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